N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide
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Overview
Description
N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide, also known as MPAA, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects, as well as potential applications in research.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. This compound has been found to inhibit the activity of ribosomes, which are responsible for protein synthesis, and has been shown to induce the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to exhibit anti-inflammatory activity, and has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in lab experiments is its potential anticancer activity, which could make it a valuable tool for cancer research. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide. One area of interest is the development of this compound derivatives with improved anticancer activity and reduced toxicity. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its potential uses in scientific research. Additionally, further studies could be conducted to explore the anti-inflammatory activity of this compound, and its potential use in the treatment of inflammatory diseases.
Synthesis Methods
N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with isopropylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with ethyl chloroacetate to form the final product, this compound.
Scientific Research Applications
N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. This compound has been found to exhibit anticancer activity in vitro, and has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(2-methoxyphenyl)-N'-(propan-2-ylideneamino)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-8(2)14-15-12(17)11(16)13-9-6-4-5-7-10(9)18-3/h4-7H,1-3H3,(H,13,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHNIADQBVFHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1=CC=CC=C1OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.